

An In-depth Technical Guide to the Chemical Properties of N,N'-Diacryloylpiperazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N'*-Diacryloylpiperazine

Cat. No.: B013548

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Diacryloylpiperazine (DAP) is a bifunctional crosslinking agent that has garnered significant interest in the fields of polymer chemistry, materials science, and biotechnology. Its rigid piperazine core and two reactive acryloyl groups make it a valuable component in the synthesis of hydrogels and other polymers with tailored properties. This technical guide provides a comprehensive overview of the core chemical properties of **N,N'-Diacryloylpiperazine**, detailed experimental protocols for its synthesis and application, and an exploration of its utility in advanced drug delivery systems.

Core Chemical Properties

N,N'-Diacryloylpiperazine is a white to off-white crystalline powder. Its chemical structure, characterized by a central piperazine ring symmetrically substituted with two acryloyl moieties, imparts a notable rigidity to the polymer networks it forms.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₂	[1][2][3]
Molecular Weight	194.23 g/mol	[1][2][3]
Appearance	White to off-white solid powder	[1][4]
Melting Point	91.5-93.5 °C	[2]
Boiling Point	434.1 °C at 760 mmHg (Predicted)	[2]
Density	1.114 g/cm ³ (Predicted)	[2]
Solubility	Slightly soluble in chloroform and methanol. May dissolve in DMSO.	[2][4]
CAS Number	6342-17-2	[1][2][3]
Canonical SMILES	C=CC(=O)N1CCN(CC1)C(=O) C=C	[2]

Spectroscopic Analysis

The structural integrity of **N,N'-Diacryloylpiperazine** can be confirmed through various spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **N,N'-Diacryloylpiperazine** is characterized by specific absorption bands that correspond to its functional groups. Key peaks include:

- N-H stretching: The absence of a significant N-H stretching band around 3300-3500 cm⁻¹ confirms the di-substitution on the piperazine nitrogens.
- C=O stretching (Amide I): A strong absorption band is typically observed around 1650-1680 cm⁻¹ corresponding to the carbonyl groups of the acrylamide moieties.
- C=C stretching: A peak in the region of 1620-1640 cm⁻¹ is indicative of the vinyl groups.

- C-N stretching: Bands associated with the C-N bonds of the piperazine ring and the amide linkage are expected in the fingerprint region (below 1500 cm^{-1}).

An example of an FT-IR spectrum for a related piperazine compound shows characteristic peaks for the piperazine ring and its substituents[5][6]. For **N,N'-Diacryloylpiperazine** specifically, a publicly available spectrum can be found on SpectraBase[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are crucial for elucidating the detailed structure of **N,N'-Diacryloylpiperazine**.

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons of the acryloyl groups (typically in the range of 5.5-6.5 ppm) and the methylene protons of the piperazine ring (around 2.5-4.0 ppm). The integration of these signals should correspond to the number of protons in each environment. Dynamic NMR studies on similar N,N'-substituted piperazines have shown that the piperazine ring can exist in different conformations, which may lead to complex signal patterns[7].
- ^{13}C NMR: The carbon NMR spectrum will display peaks for the carbonyl carbons (around 165-175 ppm), the vinyl carbons (around 120-140 ppm), and the carbons of the piperazine ring (around 40-50 ppm). Complete assignments of ^1H and ^{13}C NMR data for various phenylpiperazine derivatives have been reported, providing a reference for interpreting the spectra of **N,N'-Diacryloylpiperazine**[8][9][10].

Experimental Protocols

Synthesis of N,N'-Diacryloylpiperazine

A common method for the synthesis of **N,N'-diacryloylpiperazine** involves the reaction of piperazine with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct[11][12].

Materials:

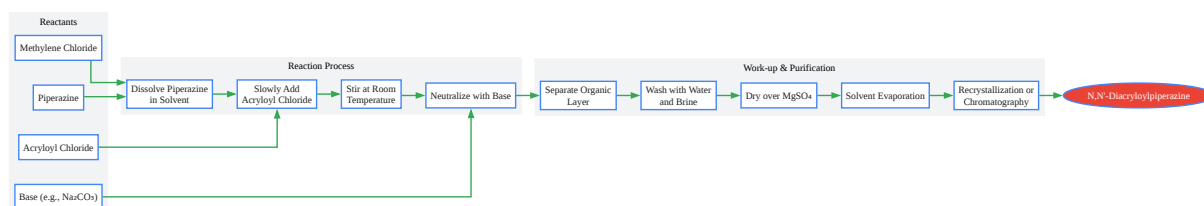
- Piperazine
- Acryloyl chloride

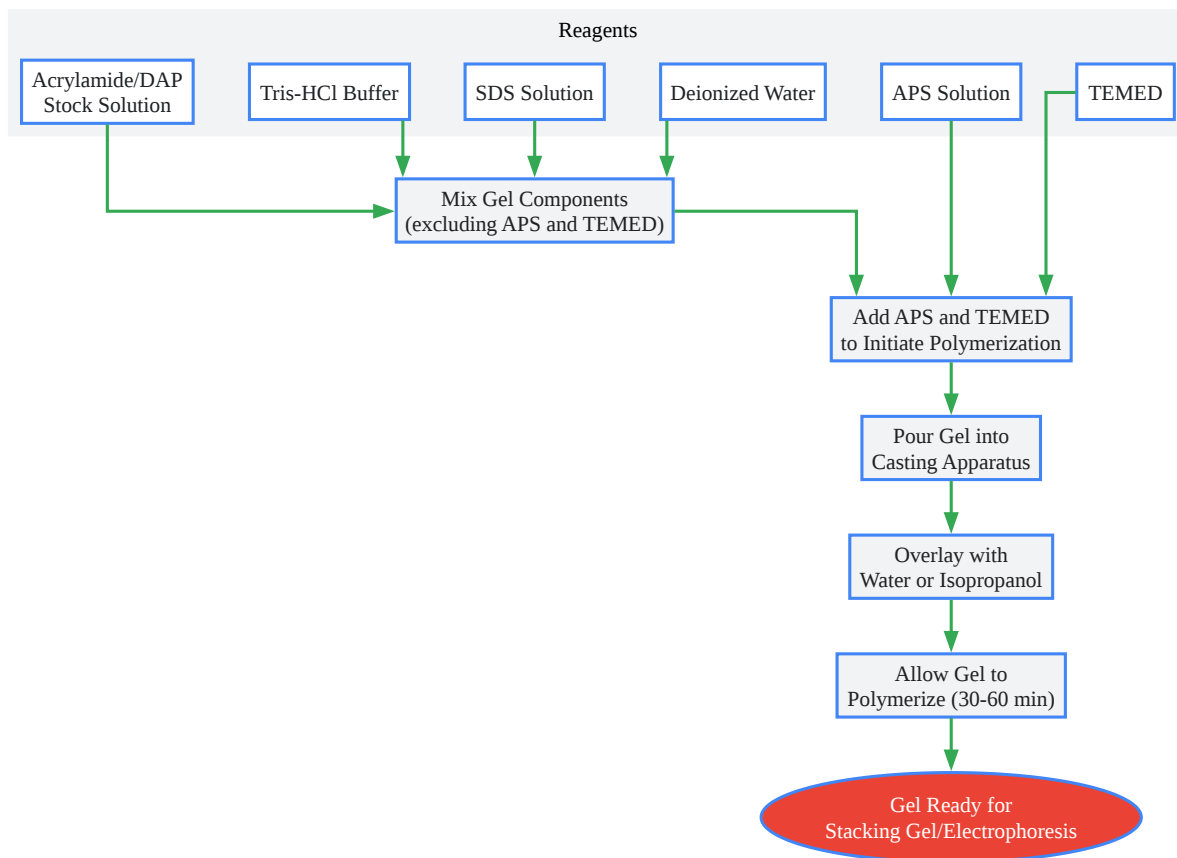
- Methylene chloride (or another suitable aprotic solvent)
- Sodium carbonate solution (e.g., 17% w/v) or Triethylamine
- Anhydrous magnesium sulfate
- Separatory funnel, round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

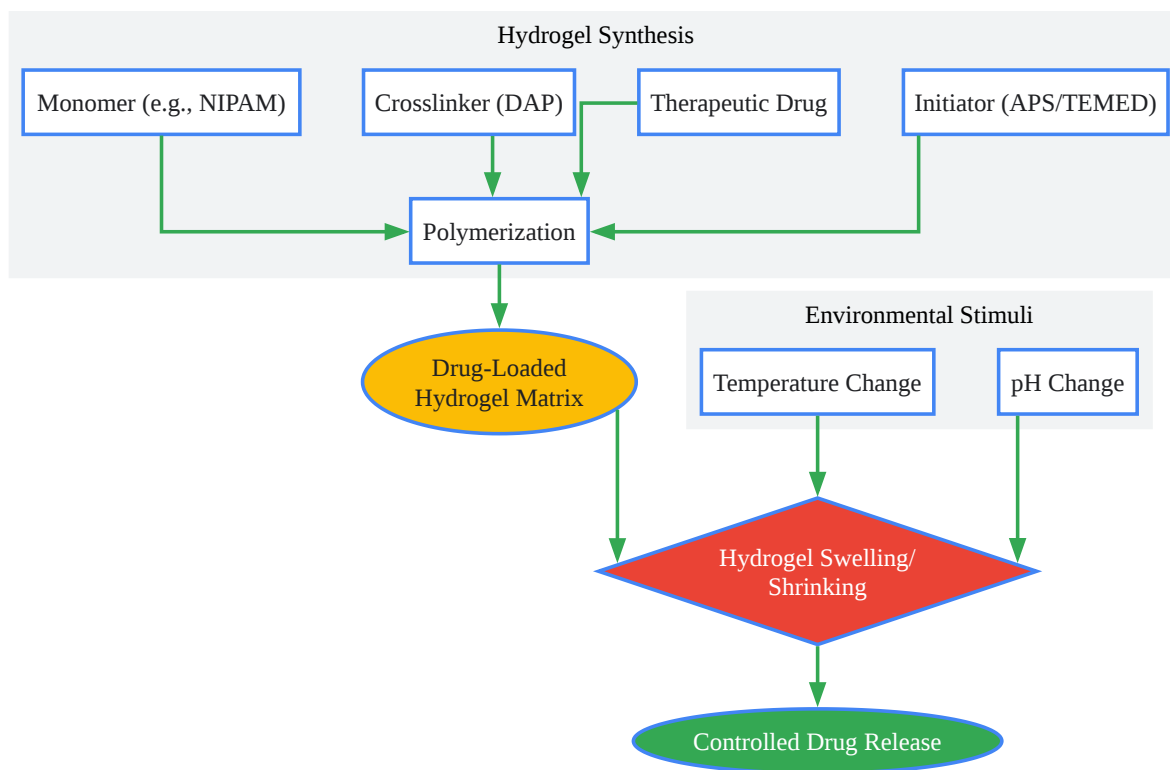
Procedure:

- Dissolve piperazine in methylene chloride in a round-bottom flask equipped with a magnetic stirrer. The flask should be cooled in an ice bath.
- Slowly add a solution of acryloyl chloride in methylene chloride dropwise to the piperazine solution while maintaining the temperature below 25 °C[11]. The molar ratio of acryloyl chloride to piperazine should be slightly above 2:1 to ensure di-acylation.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion[11].
- Neutralize the reaction mixture by adding a sodium carbonate solution until the aqueous layer is basic[11].
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
- The crude **N,N'-Diacryloylpiperazine** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Synthesis Workflow Diagram







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. [bio-rad.com](https://www.bio-rad.com) [[bio-rad.com](https://www.bio-rad.com)]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc)]
- 8. Complete assignments of ¹H and ¹³C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- 10. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 11. [prepchem.com](https://www.prepchem.com) [[prepchem.com](https://www.prepchem.com)]
- 12. [prepchem.com](https://www.prepchem.com) [[prepchem.com](https://www.prepchem.com)]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of N,N'-Diacryloylpiperazine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b013548#n-n-diacryloylpiperazine-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com